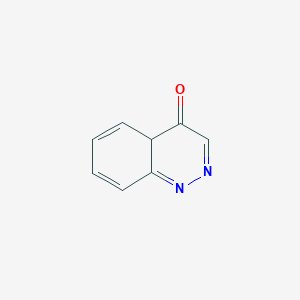
4aH-cinnolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4aH-Cinnolin-4-one is a heterocyclic compound belonging to the cinnoline family. Cinnolines are bicyclic structures containing a benzene ring fused to a diazine ring. These compounds are significant in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4aH-Cinnolin-4-one can be synthesized through various methods. One common approach involves the cyclization of 2-nitrophenacylidene phenylhydrazones under base-catalyzed conditions. This reaction involves the intramolecular nucleophilic displacement of the nitro group by the ortho-side chain, leading to the formation of 3-substituted 1-phenylcinnolin-4-ones .
Industrial Production Methods: Industrial production of this compound typically involves the use of microwave-assisted synthesis. This method is efficient and allows for the rapid production of cinnoline derivatives by reacting 4-alkylpyridazine with nitrostyrene in dioxane/piperidine at elevated temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: 4aH-Cinnolin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include 3-alkylcinnolines, 1,4-dihydro-3-alkylcinnolines, and various substituted cinnoline derivatives .
Applications De Recherche Scientifique
4aH-Cinnolin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.
Medicine: Due to its antitumor properties, this compound is being investigated for its potential use in cancer therapy.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
4aH-Cinnolin-4-one can be compared with other similar compounds such as quinoline, isoquinoline, and phthalazine. While all these compounds share a bicyclic structure with nitrogen atoms, this compound is unique due to its specific arrangement of nitrogen atoms and its diverse biological activities .
Comparaison Avec Des Composés Similaires
- Quinoline
- Isoquinoline
- Phthalazine
- Quinoxaline
- Quinazoline
Propriétés
Formule moléculaire |
C8H6N2O |
|---|---|
Poids moléculaire |
146.15 g/mol |
Nom IUPAC |
4aH-cinnolin-4-one |
InChI |
InChI=1S/C8H6N2O/c11-8-5-9-10-7-4-2-1-3-6(7)8/h1-6H |
Clé InChI |
WONPVHBERUAJCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C(=NN=CC2=O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



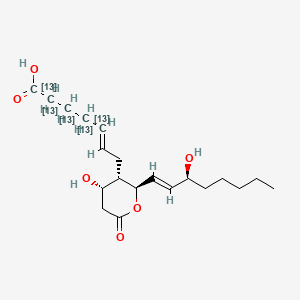
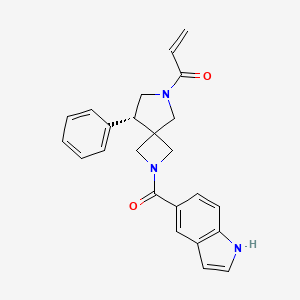

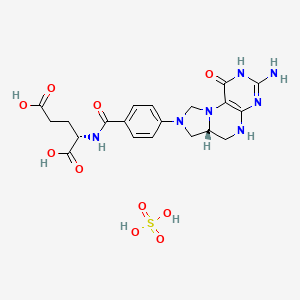
![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)
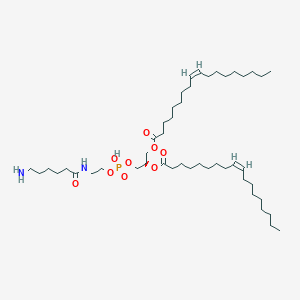
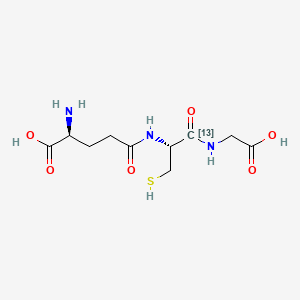


![2-[4-[2-[[(5S)-6-amino-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B15135366.png)
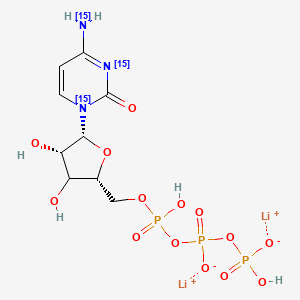
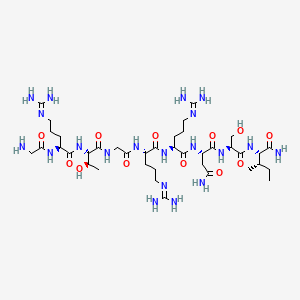
![Sodium;2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetate](/img/structure/B15135372.png)
